An In-Depth Technical Guide to Benzyl-L-norleucine Methyl Ester Hydrochloride (Bzl-Nle-OMe HCl)
An In-Depth Technical Guide to Benzyl-L-norleucine Methyl Ester Hydrochloride (Bzl-Nle-OMe HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-L-norleucine methyl ester hydrochloride (Bzl-Nle-OMe HCl) is a synthetic amino acid derivative of significant interest in the fields of medicinal chemistry and pharmaceutical development. As a non-canonical amino acid, it serves as a valuable building block in the synthesis of novel peptides and peptidomimetics. The incorporation of the N-benzyl group and the methyl ester modification imparts unique physicochemical properties, such as enhanced stability and modulated lipophilicity, which are advantageous in the design of therapeutic agents with improved pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Bzl-Nle-OMe HCl, offering insights for its effective utilization in research and drug discovery.
Chemical Identity and Physicochemical Properties
Bzl-Nle-OMe HCl is the hydrochloride salt of the methyl ester of N-benzyl-L-norleucine. The presence of the hydrochloride salt enhances the compound's solubility in aqueous solutions, facilitating its handling and use in various synthetic and biological applications.
Table 1: Physicochemical Properties of Bzl-Nle-OMe HCl
| Property | Value | Source(s) |
| CAS Number | 1122017-35-9 | Chem-Impex |
| Molecular Formula | C₁₄H₂₁NO₂·HCl | Chem-Impex |
| Molecular Weight | 271.79 g/mol | Chem-Impex |
| Appearance | White powder with clumps | Chem-Impex |
| Storage Temperature | 0-8°C | Chem-Impex |
| Solubility | The hydrochloride form suggests improved solubility in water and polar organic solvents. | General knowledge on amino acid hydrochlorides |
| Stability | Stable under recommended storage conditions. Amino acid ester hydrochlorides are generally more stable than the free esters.[1] | General knowledge on amino acid ester hydrochlorides |
Chemical Structure
The molecular structure of Bzl-Nle-OMe HCl features a chiral center at the alpha-carbon, inherited from the L-norleucine precursor. The key functional groups include a secondary amine with a benzyl substituent, a methyl ester at the carboxyl terminus, and a linear six-carbon side chain characteristic of norleucine.
Caption: Molecular structure of Benzyl-L-norleucine methyl ester hydrochloride.
Synthesis of Bzl-Nle-OMe HCl
Caption: Proposed two-step synthesis workflow for Bzl-Nle-OMe HCl.
Experimental Protocol
Step 1: Synthesis of L-Norleucine Methyl Ester Hydrochloride
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Reactant Preparation: In a round-bottom flask, suspend L-norleucine (1 equivalent) in anhydrous methanol (approximately 10 mL per 1 g of amino acid).
-
Reaction Initiation: Cool the flask in an ice bath. Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the stirred suspension. The in-situ generation of HCl from the reaction of TMSCl and methanol catalyzes the esterification.[3]
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude L-norleucine methyl ester hydrochloride as a solid. This product can often be used in the next step without further purification.
Step 2: Synthesis of Benzyl-L-norleucine Methyl Ester Hydrochloride (Reductive Amination)
-
Reactant Preparation: Dissolve the L-norleucine methyl ester hydrochloride (1 equivalent) from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add benzaldehyde (1-1.2 equivalents) to the solution. If starting from the hydrochloride salt, a non-nucleophilic base (e.g., triethylamine, 1 equivalent) may be required to liberate the free amine for imine formation.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.[4] This reagent is selective for the reduction of the intermediate iminium ion in the presence of the aldehyde.
-
Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent. The resulting precipitate is then collected by filtration and dried.
Structural Elucidation and Characterization
The definitive identification and characterization of Bzl-Nle-OMe HCl would rely on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, a singlet for the methyl ester protons (around 3.7 ppm), and multiplets for the protons of the norleucine side chain and the alpha-proton.[5][6]
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 170-175 ppm), the aromatic carbons of the benzyl group, the benzylic methylene carbon, the methoxy carbon of the ester, and the carbons of the norleucine backbone and side chain.[7]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would be used to confirm the molecular weight of the protonated molecule [M+H]⁺, providing strong evidence for the elemental composition.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the secondary ammonium salt, the C=O stretch of the ester, and the aromatic C-H and C=C bonds of the benzyl group.
Applications in Drug Development
Bzl-Nle-OMe HCl, as a derivative of a non-canonical amino acid, holds significant potential in drug discovery and development.[8]
-
Peptide and Peptidomimetic Synthesis: The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics.[2] The N-benzyl group can provide steric bulk, influencing the conformation of the resulting peptide and potentially enhancing its binding affinity to biological targets. Furthermore, N-alkylation can increase the metabolic stability of peptides by making the adjacent peptide bond resistant to enzymatic cleavage by proteases.[9]
-
Modulation of Physicochemical Properties: The incorporation of Bzl-Nle-OMe HCl into a peptide sequence can increase its lipophilicity, which may improve its ability to cross cell membranes and enhance oral bioavailability.[10]
-
Enzyme Inhibition and Receptor Binding Studies: This compound can be used in the synthesis of libraries of small molecules and peptides for screening against various biological targets, including enzymes and receptors, to identify novel therapeutic leads.[2]
The use of unnatural amino acids like Bzl-Nle-OMe HCl allows for the exploration of a much wider chemical space compared to using only the 20 proteinogenic amino acids, thereby increasing the probability of discovering drug candidates with novel mechanisms of action and improved therapeutic properties.[]
Safety and Handling
As with all laboratory chemicals, Bzl-Nle-OMe HCl should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related amino acid ester hydrochlorides are known to be irritants to the eyes, skin, and respiratory tract.[12] Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Benzyl-L-norleucine methyl ester hydrochloride is a valuable and versatile building block for researchers in medicinal chemistry and drug development. Its unique structural features offer the potential to create novel peptides and small molecules with enhanced stability, bioavailability, and biological activity. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As the demand for more sophisticated and effective therapeutics grows, the utility of specialized amino acid derivatives like Bzl-Nle-OMe HCl is set to expand, paving the way for new discoveries in pharmaceutical science.
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